molecular formula C26H25N7 B2802936 1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine CAS No. 902909-81-3

1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine

Cat. No.: B2802936
CAS No.: 902909-81-3
M. Wt: 435.535
InChI Key: XJFZSUHPCUELNG-UHFFFAOYSA-N
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Description

1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. This particular compound features a triazoloquinazoline core, which is known for its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. This can be achieved through a series of cyclization reactions involving appropriate precursors. The piperidine and benzyl groups are then introduced through nucleophilic substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, potentially altering the compound’s biological activity.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds, affecting the compound’s stability and reactivity.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: It shows promise as a lead compound for the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context in which the compound is used.

Comparison with Similar Compounds

1-benzyl-N-[2-(pyridin-3-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]piperidin-4-amine can be compared to other compounds with similar structures, such as:

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also feature a fused heterocyclic core and have been studied for their potential as kinase inhibitors.

    Triazolothiadiazine derivatives: These compounds have shown promise in various pharmacological applications, including anticancer and antimicrobial activities.

    Triazolopyrimidine derivatives: These compounds are known for their potential as antiviral and antitumor agents. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse biological activities.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N7/c1-2-7-19(8-3-1)18-32-15-12-21(13-16-32)28-26-29-23-11-5-4-10-22(23)25-30-24(31-33(25)26)20-9-6-14-27-17-20/h1-11,14,17,21H,12-13,15-16,18H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFZSUHPCUELNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC2=NC3=CC=CC=C3C4=NC(=NN42)C5=CN=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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